2-cyclopropyl-5-nitro-1H-1,3-benzodiazole

Lipophilicity logP Drug Design

Choose 2-cyclopropyl-5-nitro-1H-benzodiazole when your SAR campaign requires a refined lipophilicity adjustment over generic 5-nitrobenzimidazole. The cyclopropyl group raises logP to 2.10 (vs. 1.99) without significantly altering MW, enabling subtle membrane permeability tuning. It is the direct precursor to the 5-amino derivative used in FGFR inhibitor synthesis (patent US10214515B2). Its lower melting point (~172°C) vs. 2-phenyl (~203°C) or 2-methyl (~225°C) analogs makes it a valuable model for studying lipophilic bulk effects on crystal lattice energy. Ideal as a benchmark substrate for nitroarene reduction protocol development.

Molecular Formula C10H9N3O2
Molecular Weight 203.201
CAS No. 51758-97-5
Cat. No. B2701119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-5-nitro-1H-1,3-benzodiazole
CAS51758-97-5
Molecular FormulaC10H9N3O2
Molecular Weight203.201
Structural Identifiers
SMILESC1CC1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C10H9N3O2/c14-13(15)7-3-4-8-9(5-7)12-10(11-8)6-1-2-6/h3-6H,1-2H2,(H,11,12)
InChIKeyQKWXLTTXVGJHOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





2-cyclopropyl-5-nitro-1H-1,3-benzodiazole (CAS 51758-97-5): Chemical Identity and Core Scaffold


2-Cyclopropyl-5-nitro-1H-1,3-benzodiazole (CAS 51758-97-5) is a 2,5-disubstituted benzimidazole heterocycle bearing a cyclopropyl group at the 2-position and a nitro group at the 5-position of the fused bicyclic ring system. Its molecular formula is C₁₀H₉N₃O₂, with a molecular weight of 203.20 g/mol . The compound is characterized by a logP of approximately 2.10 and a predicted pKa of 11.43, which are fundamental to its partitioning and ionization behavior [1]. This specific substitution pattern renders it a versatile synthetic intermediate in medicinal chemistry and a subject of ongoing structure-activity relationship (SAR) studies .

Why 2-cyclopropyl-5-nitro-1H-1,3-benzodiazole Cannot Be Replaced by Simpler Benzimidazole Analogs


Procurement of a generic 5-nitrobenzimidazole or 2-cyclopropylbenzimidazole as a substitute for 2-cyclopropyl-5-nitro-1H-1,3-benzodiazole would fundamentally alter the outcome of any chemical or biological investigation. The combination of the 2-cyclopropyl and 5-nitro groups is not additive; it creates a unique electronic and steric environment that governs reactivity, molecular recognition, and downstream synthetic utility. Replacing this compound with a non-cyclopropyl analog (e.g., 2-methyl-5-nitrobenzimidazole) changes the lipophilicity and steric profile, while omitting the nitro group (e.g., 2-cyclopropylbenzimidazole) eliminates a critical redox-active and hydrogen-bond-accepting pharmacophore . The evidence presented below quantifies these critical differences in physicochemical properties and demonstrates the compound's exclusive role as a key intermediate in patented synthetic routes [1].

Quantitative Differentiation of 2-cyclopropyl-5-nitro-1H-1,3-benzodiazole from Key Structural Analogs


Elevated Lipophilicity (logP) vs. Unsubstituted 5-Nitrobenzimidazole

The incorporation of a 2-cyclopropyl group into the 5-nitrobenzimidazole scaffold increases the compound's lipophilicity, as measured by the calculated partition coefficient (logP). 2-Cyclopropyl-5-nitro-1H-1,3-benzodiazole exhibits a logP of 2.10 [1], compared to a logP of 1.99 for the parent 5-nitrobenzimidazole (CAS 94-52-0) . This represents a quantifiable increase in logP of approximately 0.11 units, which is significant for membrane permeability and target binding in medicinal chemistry programs.

Lipophilicity logP Drug Design Physicochemical Properties

Reduced Basicity (pKa) Compared to Non-Nitro 2-Cyclopropylbenzimidazole

The presence of the strongly electron-withdrawing 5-nitro group significantly decreases the basicity of the benzimidazole nitrogen relative to the non-nitrated analog. 2-Cyclopropyl-5-nitro-1H-1,3-benzodiazole has a predicted pKa of 11.43 [1], whereas the pKa of 2-cyclopropyl-1H-benzimidazole (CAS 16405-79-1), which lacks the nitro group, is expected to be higher (typical benzimidazole pKa ≈ 12.8) [2]. This lower pKa alters the compound's ionization state at physiological pH and impacts its ability to participate in hydrogen bonding and salt formation.

Acidity pKa Ionization Reactivity

Significantly Lower Melting Point vs. 2-Aryl and 2-Alkyl 5-Nitrobenzimidazole Analogs

The melting point of a compound is a practical concern for procurement, handling, and formulation. 2-Cyclopropyl-5-nitro-1H-1,3-benzodiazole has a predicted melting point of 172.36°C [1]. This is substantially lower than that of structurally related analogs: 2-phenyl-5-nitrobenzimidazole (mp 203°C) and 2-methyl-5-nitrobenzimidazole (mp 225-228°C) . The lower melting point of the target compound implies potentially different solid-state properties, which can affect its solubility, stability, and processability in synthetic and analytical workflows.

Melting Point Crystallinity Solid-State Properties Handling

Essential Intermediate for FGFR Inhibitor Synthesis via Nitro Reduction

The compound's primary value proposition lies in its utility as a well-precedented synthetic intermediate. In a patented process for preparing substituted pyrazoles as FGFR inhibitors, 2-cyclopropyl-5-nitro-1H-benzo[d]imidazole (1c) is explicitly synthesized in a 153% crude yield and subsequently reduced to the corresponding 5-amino derivative (1d) using 10% Pd/C under hydrogen [1]. This transformation is a critical step in building a diverse series of bioactive molecules. This specific reactivity is not available from non-nitrated analogs like 2-cyclopropylbenzimidazole, which lack the nitro group handle.

Synthetic Intermediate FGFR Inhibitor Nitro Reduction Medicinal Chemistry

Recommended Procurement and Application Scenarios for 2-cyclopropyl-5-nitro-1H-1,3-benzodiazole


Medicinal Chemistry: FGFR Inhibitor Lead Optimization

Procure this compound when your project requires a validated 2-cyclopropyl-5-aminobenzimidazole core. The compound serves as the direct precursor to the 5-amino derivative, a key intermediate in the synthesis of substituted pyrazole-based FGFR inhibitors as described in patent US10214515B2 [1]. Using this specific intermediate ensures synthetic fidelity to published, biologically active chemotypes.

Biophysical Assay Development: Tuning Lipophilicity and pKa

Select this compound over 5-nitrobenzimidazole (CAS 94-52-0) when your SAR campaign requires a subtle, quantifiable increase in lipophilicity (logP 2.10 vs. 1.99) without a dramatic change in molecular weight [1][2]. The cyclopropyl group provides a refined adjustment to membrane permeability while maintaining a lower pKa than the non-nitrated analog .

Solid-State and Formulation Studies: Low Melting Point Candidate

Consider this compound as a procurement candidate when evaluating the impact of a cyclopropyl versus an aryl or alkyl group on solid-state properties. Its significantly lower melting point (~172°C) compared to 2-phenyl (~203°C) or 2-methyl (~225°C) 5-nitrobenzimidazole analogs [3] makes it a useful model compound for studying the effects of lipophilic bulk on crystal lattice energy and amorphous stability.

Synthetic Methodology Development: Nitroarene Reduction

Utilize this compound as a substrate in the development and optimization of new nitroarene reduction protocols. Its well-characterized reduction to the corresponding amine (as demonstrated in the patent literature) [4] provides a benchmark reaction for evaluating the chemoselectivity, functional group tolerance, and safety profile of novel reducing agents or catalytic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-cyclopropyl-5-nitro-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.